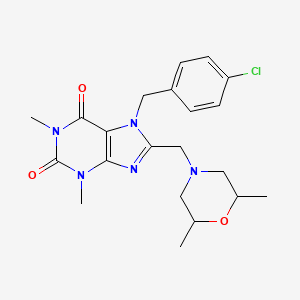

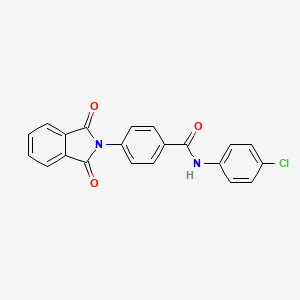

![molecular formula C9H9BrN2O2 B2401353 3-[(2-Bromoacetyl)amino]benzamide CAS No. 140215-77-6](/img/structure/B2401353.png)

3-[(2-Bromoacetyl)amino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(2-Bromoacetyl)amino]benzamide” is a biochemical compound used for proteomics research . It has a molecular weight of 257.08 and a molecular formula of C9H9BrN2O2 .

Synthesis Analysis

While specific synthesis methods for “3-[(2-Bromoacetyl)amino]benzamide” were not found, benzamides, a significant class of amide compounds, can be synthesized starting from benzoic acid or acetoxybenzoic acid and amine derivatives .Molecular Structure Analysis

The molecular structure of “3-[(2-Bromoacetyl)amino]benzamide” is represented by the SMILES string: C1=CC(=CC(=C1)NC(=O)CBr)C(=O)N .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2-Bromoacetyl)amino]benzamide” include a molecular weight of 257.08 and a molecular formula of C9H9BrN2O2 . The compound is expected to have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding .Applications De Recherche Scientifique

Proteomics Research

“3-[(2-Bromoacetyl)amino]benzamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.

Antioxidant Activity

Benzamide compounds, which include “3-[(2-Bromoacetyl)amino]benzamide”, have been found to exhibit antioxidant activity . They can neutralize free radicals in the body, which helps prevent cell damage.

Antibacterial Activity

These compounds also show antibacterial activity . They can inhibit the growth of bacteria, making them potentially useful in the treatment of bacterial infections.

Metal Chelating Activity

Some benzamide compounds have been shown to exhibit effective metal chelating activity . This means they can bind to metal ions, which can be useful in various applications, such as the treatment of metal poisoning.

Synthesis of Biologically Active Derivatives

The multicomponent reactions of “3-[(2-Bromoacetyl)amino]benzamide” with aromatic aldehydes and malononitrile can generate potentially biologically active pyran and pyridine derivatives . These derivatives could have various applications in medicinal chemistry.

Industrial Applications

Amide compounds, including benzamides, are used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture . They can serve as synthetic intermediates in the production of other compounds.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 3-[(2-Bromoacetyl)amino]benzamide is currently under investigation. Benzamide analogues have been known to act as allosteric activators of human glucokinase .

Mode of Action

It is suggested that benzamide analogues interact with the allosteric site of glucokinase, leading to an increase in the catalytic action of glucokinase .

Biochemical Pathways

Benzamide analogues have been shown to activate glucokinase, which plays a key role in the regulation of carbohydrate metabolism .

Result of Action

Activation of glucokinase by benzamide analogues can lead to significant hypoglycemic effects, which could be beneficial for the therapy of type-2 diabetes .

Propriétés

IUPAC Name |

3-[(2-bromoacetyl)amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-5-8(13)12-7-3-1-2-6(4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSIILLVTXLPBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CBr)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Bromoacetyl)amino]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

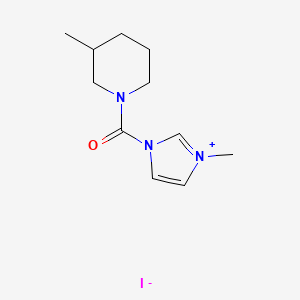

![2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401271.png)

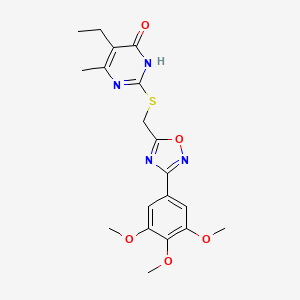

![1-(4-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2401272.png)

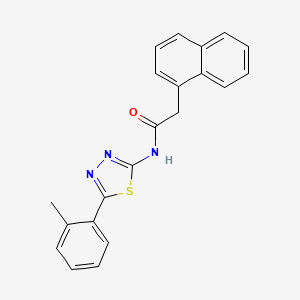

![4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide](/img/structure/B2401275.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2401284.png)

![3-hydroxy-1-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}-2-buten-1-one](/img/structure/B2401286.png)

![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401287.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2401292.png)